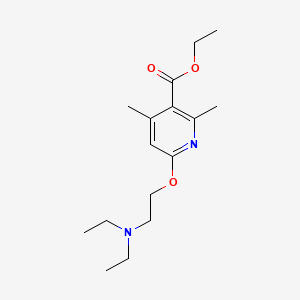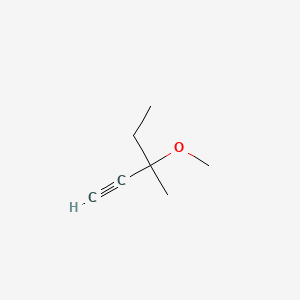
3-Methoxy-3-methyl-1-pentyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-methyl-1-pentyne is an organic compound with the molecular formula C7H12O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the first carbon of the pentyne chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxy-3-methyl-1-pentyne can be synthesized through various organic reactions. One common method involves the alkylation of propargyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
HC≡C-CH2OH+CH3I→HC≡C-CH2OCH3+KI
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and ensure high selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-3-methyl-1-pentyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-methoxy-3-methyl-1-pentanone or 3-methoxy-3-methyl-1-pentanoic acid.
Reduction: Formation of 3-methoxy-3-methyl-1-pentene or 3-methoxy-3-methylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-3-methyl-1-pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-3-methyl-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s triple bond and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-pentyne: Lacks the methoxy group, resulting in different reactivity and properties.
3-Methoxy-1-pentyne: Similar structure but with the methoxy group attached to a different carbon.
3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group instead of a triple bond, leading to different chemical behavior.
Uniqueness
3-Methoxy-3-methyl-1-pentyne is unique due to the presence of both a methoxy group and a triple bond in its structure
Propiedades
Número CAS |
22802-35-3 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
3-methoxy-3-methylpent-1-yne |
InChI |
InChI=1S/C7H12O/c1-5-7(3,6-2)8-4/h1H,6H2,2-4H3 |
Clave InChI |
ADNAPRCXSGMYRO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
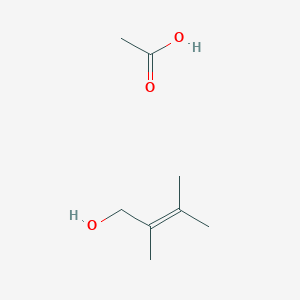
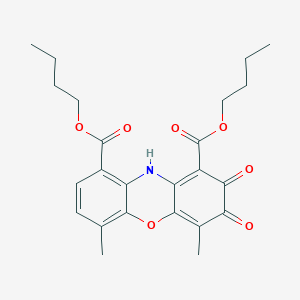
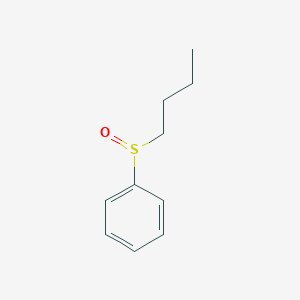
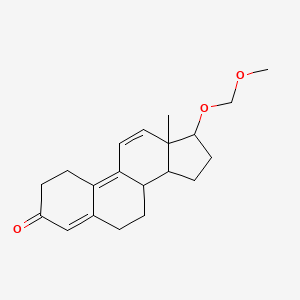
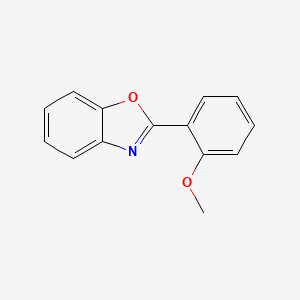
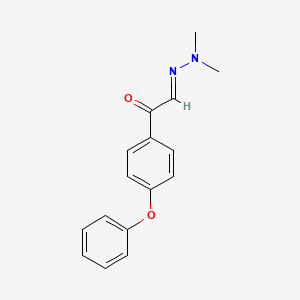
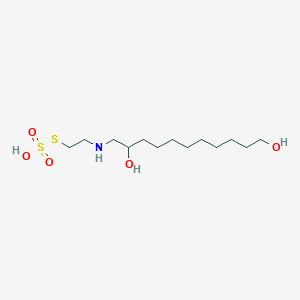
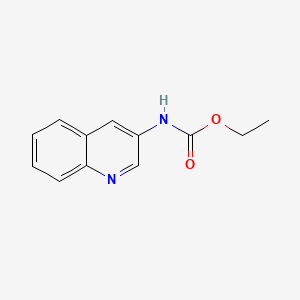
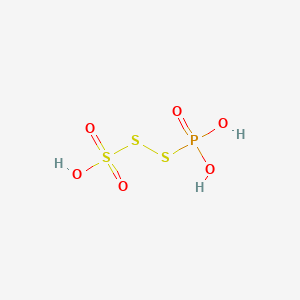
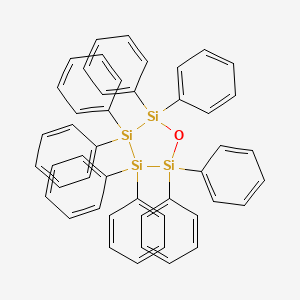
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

